

A Technical Guide to the Characterization of Vinyl 2-Chlorobenzoate

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Compound of Interest

Compound Name: Vinyl 2-chlorobenzoate

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Foreword

Vinyl 2-chlorobenzoate, a seemingly niche molecule, holds significant potential in polymer chemistry and as a building block in the synthesis of novel pharmaceutical compounds. Its reactivity, conferred by the vinyl group, and the influence of the ortho-substituted chlorine on the benzoate ring, make it a subject of interest for creating materials with tailored properties and for the development of new therapeutic agents. This guide, intended for professionals in research and drug development, provides an in-depth overview of the essential techniques for the comprehensive characterization of **vinyl 2-chlorobenzoate**, ensuring its identity, purity, and stability for downstream applications.

Foundational Physicochemical Properties

A thorough understanding of a compound's basic physical properties is the cornerstone of its effective use and handling in a laboratory setting. **Vinyl 2-chlorobenzoate** is typically a colorless to light orange or yellow liquid.^{[1][2]} Key physicochemical data are summarized below.

Property	Value
CAS Number	15721-27-4
Molecular Formula	C ₉ H ₇ ClO ₂
Molecular Weight	182.60 g/mol
Boiling Point	130 °C at 16 mmHg
Flash Point	127 °C
Specific Gravity (20/20)	1.22
Refractive Index	1.54

Note: This compound is often supplied with a stabilizer, such as hydroquinone (HQ), to prevent polymerization.[1][2]

Structural Elucidation via Spectroscopic Techniques

Spectroscopy is the primary means of confirming the chemical structure of **vinyl 2-chlorobenzoate**. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides an unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed to confirm the presence and connectivity of all atoms in **vinyl 2-chlorobenzoate**.

The ¹H NMR spectrum of **vinyl 2-chlorobenzoate** will exhibit distinct signals for the aromatic and vinyl protons. The aromatic protons will appear as a complex multiplet, while the vinyl protons will present as a characteristic set of coupled signals.

Expected Chemical Shifts (CDCl₃):

Assignment	Chemical Shift (ppm)	Multiplicity	Coupling Constants (Hz)
Aromatic H	~7.91	d	J = ~2.2
Aromatic H	~7.49	m	
Aromatic H	~7.46	m	
Aromatic H	~7.32	m	
Vinyl H (trans to O)	~5.07	dd	J = 13.9, -1.7
Vinyl H (cis to O)	~4.72	dd	J = 6.3, -1.7

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.[3]

The ^{13}C NMR spectrum provides information on the carbon framework of the molecule.

Expected Chemical Shifts (CDCl_3):

The precise ^{13}C NMR data for **vinyl 2-chlorobenzoate** is not readily available in the searched literature. However, based on the known shifts for similar structures like 2-chlorobenzoic acid[4] and other vinyl esters, the expected chemical shift regions are:

- Carbonyl Carbon (C=O): ~165-170 ppm
- Aromatic Carbons: ~125-135 ppm
- Vinyl Carbons: ~98-145 ppm
- Sample Preparation: Dissolve approximately 5-10 mg of **vinyl 2-chlorobenzoate** in ~0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Instrument: A 400 MHz or higher field NMR spectrometer.
- Acquisition: Acquire ^1H and ^{13}C NMR spectra at room temperature.

- Processing: Process the spectra using appropriate software. Reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **vinyl 2-chlorobenzoate**, key absorptions will correspond to the C=O of the ester, the C=C of the vinyl group, and the C-Cl and C-O bonds.

Expected IR Absorptions:

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C=O Stretch (Ester)	~1750-1735	Strong
C=C Stretch (Vinyl)	~1645	Medium
C=C Stretch (Aromatic)	~1600-1450	Medium-Weak
C-O Stretch (Ester)	~1250-1100	Strong
C-Cl Stretch	~800-600	Medium-Strong
=C-H Bending (Vinyl)	~1000-650	Strong

Note: These are approximate ranges and the exact peak positions can be influenced by the molecular environment.^[5]

- Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
- Analysis: Identify the characteristic absorption bands corresponding to the functional groups of **vinyl 2-chlorobenzoate**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion peak (M^+) would be expected at m/z 182 and an $M+2$ peak at m/z 184 with an approximate ratio of 3:1, characteristic of the presence of a single chlorine atom. Key fragments would likely arise from the loss of the vinyl group, the chloro group, and cleavage of the ester bond. The mass spectrum of the related 2-chlorobenzoic acid shows a prominent peak at m/z 139 (loss of OH) and 111 (loss of COOH). [6] A similar fragmentation pattern can be anticipated for the vinyl ester.

- **Sample Introduction:** Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. Gas chromatography-mass spectrometry (GC-MS) is an ideal method for this.
- **Ionization:** Use electron ionization (EI) at 70 eV.
- **Analysis:** Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Purity Assessment using Chromatographic Techniques

Chromatographic methods are essential for determining the purity of **vinyl 2-chlorobenzoate** and for quantifying it in various matrices.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. It is particularly well-suited for assessing the purity of **vinyl 2-chlorobenzoate** and detecting any volatile impurities.

- **Instrument:** A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

- Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a DB-5 or DB-1701 (30 m x 0.25 mm ID, 0.25 μ m film thickness).
- Carrier Gas: Helium or hydrogen at a constant flow rate.
- Temperature Program:
 - Initial Temperature: 100 °C, hold for 2 minutes.
 - Ramp: Increase to 250 °C at a rate of 10 °C/min.
 - Final Temperature: 250 °C, hold for 5 minutes.
- Injection: Inject a small volume (e.g., 1 μ L) of a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Data Analysis: Determine the purity by calculating the peak area percentage of **vinyl 2-chlorobenzoate** relative to the total peak area.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. A reversed-phase HPLC method is generally suitable for **vinyl 2-chlorobenzoate**.

- Instrument: An HPLC system with a UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A starting point could be 60:40 (v/v) acetonitrile:water.[7]
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).[7]

- **Sample Preparation:** Dissolve the sample in the mobile phase and filter through a 0.45 μm syringe filter before injection.
- **Data Analysis:** Quantify the purity based on the peak area of **vinyl 2-chlorobenzoate**.

Thermal Stability Analysis

Understanding the thermal stability of **vinyl 2-chlorobenzoate** is crucial for its safe handling, storage, and processing, especially given its potential for polymerization. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for this assessment.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the decomposition temperature of **vinyl 2-chlorobenzoate**.

- **Instrument:** A thermogravimetric analyzer.
- **Sample:** Place a small amount of the sample (5-10 mg) in an appropriate pan (e.g., alumina or platinum).
- **Atmosphere:** Perform the analysis under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
- **Temperature Program:** Heat the sample from room temperature to a temperature above its expected decomposition point (e.g., 500 $^{\circ}\text{C}$) at a constant heating rate (e.g., 10 $^{\circ}\text{C}/\text{min}$).
- **Analysis:** Analyze the resulting TGA curve to determine the onset of decomposition.

Differential Scanning Calorimetry (DSC)

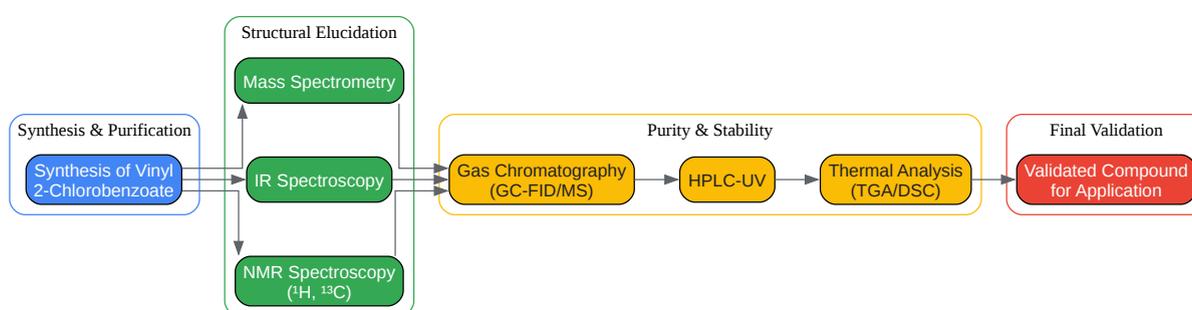
DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to detect thermal events such as melting, crystallization, and polymerization.

- **Instrument:** A differential scanning calorimeter.
- **Sample:** Seal a small amount of the sample (2-5 mg) in an aluminum pan.

- Atmosphere: Use an inert atmosphere (e.g., nitrogen).
- Temperature Program:
 - Heating Scan: Heat the sample from a low temperature (e.g., -50 °C) to a temperature below its decomposition point at a controlled rate (e.g., 10 °C/min).
 - Cooling Scan: Cool the sample back to the starting temperature at a controlled rate.
 - Second Heating Scan: Perform a second heating scan to observe any changes in thermal behavior after the initial thermal history has been erased.
- Analysis: Analyze the DSC thermogram for endothermic (e.g., melting) and exothermic (e.g., polymerization) events.

Integrated Characterization Workflow

For a comprehensive and validated characterization of **vinyl 2-chlorobenzoate**, an integrated workflow is recommended.



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Caption: Integrated workflow for the characterization of **vinyl 2-chlorobenzoate**.

Conclusion

The thorough characterization of **vinyl 2-chlorobenzoate** using a combination of spectroscopic, chromatographic, and thermal analysis techniques is paramount for its successful application in research and development. This guide provides a comprehensive framework and detailed protocols to ensure the identity, purity, and stability of this versatile compound. By adhering to these methodologies, researchers can proceed with confidence in their downstream applications, from novel polymer synthesis to the development of innovative pharmaceutical agents.

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